4-Acetyl-3-hydroxyphenyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-3-hydroxyphenyl phenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of an acetyl group, a hydroxy group, and a phenyl group attached to a phenylacetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate can be achieved through several synthetic routes. One common method involves the esterification of 4-acetyl-3-hydroxybenzoic acid with phenylacetic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can enhance the efficiency of the process, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetyl-3-hydroxyphenyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of 4-acetyl-3-ketophenyl phenylacetate.
Reduction: Formation of 4-(1-hydroxyethyl)-3-hydroxyphenyl phenylacetate.
Substitution: Formation of 4-acetyl-3-hydroxy-2-nitrophenyl phenylacetate (nitration product).
Wissenschaftliche Forschungsanwendungen
4-Acetyl-3-hydroxyphenyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Acetyl-3-hydroxyphenyl phenylacetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetyl-3-hydroxybenzoic acid: Similar structure but lacks the phenylacetate moiety.
Phenylacetic acid: Contains the phenylacetate group but lacks the acetyl and hydroxy groups.
4-Hydroxyphenylacetic acid: Contains the hydroxy and phenylacetate groups but lacks the acetyl group.
Uniqueness
4-Acetyl-3-hydroxyphenyl phenylacetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both acetyl and hydroxy groups allows for diverse chemical reactivity, while the phenylacetate moiety enhances its potential interactions with biological targets.
Eigenschaften
CAS-Nummer |
112030-27-0 |
---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
(4-acetyl-3-hydroxyphenyl) 2-phenylacetate |
InChI |
InChI=1S/C16H14O4/c1-11(17)14-8-7-13(10-15(14)18)20-16(19)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3 |
InChI-Schlüssel |
PDQLDLYWVAKHIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)OC(=O)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.